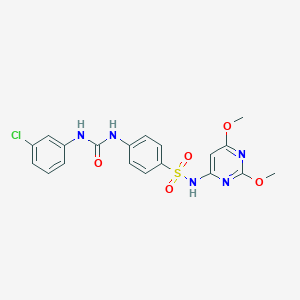
4-(3-(3-chlorophenyl)ureido)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-chlorophenyl)ureido)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide, commonly known as CD437, is a synthetic retinoid that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of retinoids, which are analogs of vitamin A and have been shown to possess anti-proliferative and pro-differentiation properties in various types of cancer cells.
Mecanismo De Acción
The anti-cancer effects of CD437 are mediated by its ability to activate retinoid X receptors (RXRs) and induce the expression of genes involved in cell differentiation and apoptosis. CD437 has also been shown to inhibit the activity of several oncogenic signaling pathways, including the Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
CD437 has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. CD437 has also been shown to modulate the expression of proteins involved in cell adhesion, migration, and invasion, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CD437 as a research tool is its ability to induce apoptosis in cancer cells, which makes it a valuable tool for studying the mechanisms of cell death and survival. Another advantage of CD437 is its specificity for RXRs, which allows for the selective activation of this receptor and the downstream signaling pathways. However, one of the limitations of CD437 is its low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
Future research on CD437 could focus on identifying the molecular mechanisms underlying its anti-cancer effects, as well as its potential therapeutic applications in specific types of cancer. Additionally, further studies could be conducted to optimize the synthesis and formulation of CD437 for improved solubility and bioavailability. Finally, the potential use of CD437 in combination with other anti-cancer agents could also be explored.
Métodos De Síntesis
The synthesis of CD437 involves several steps, including the reaction of 3-chlorobenzenamine with phosgene to form 3-chlorobenzoyl chloride, followed by the reaction of the resulting compound with urea to form 3-(3-chlorophenyl)urea. The final product is obtained by reacting 3-(3-chlorophenyl)urea with 4-(dimethylamino)phenylsulfonyl chloride and 2,6-dimethoxypyrimidine.
Aplicaciones Científicas De Investigación
CD437 has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that CD437 induces apoptosis (programmed cell death) in various types of cancer cells, including leukemia, melanoma, breast, prostate, and colon cancer cells. CD437 has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O5S/c1-29-17-11-16(23-19(24-17)30-2)25-31(27,28)15-8-6-13(7-9-15)21-18(26)22-14-5-3-4-12(20)10-14/h3-11H,1-2H3,(H2,21,22,26)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZRXSPMLJDFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-chlorophenyl)ureido)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

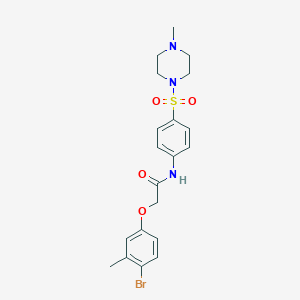

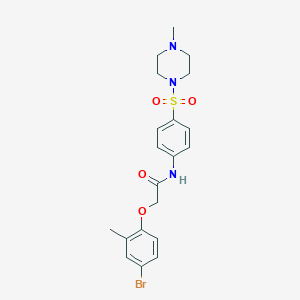

![N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B468439.png)
![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)
![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)
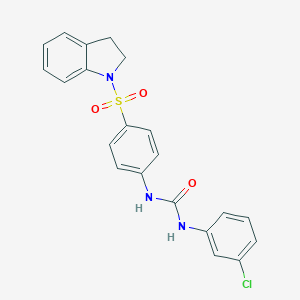
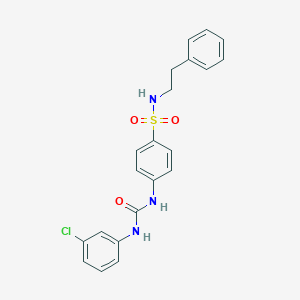
![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)
![2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B468813.png)